molecular formula C13H14FN3O B1386882 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide CAS No. 915087-26-2

4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide

Cat. No. B1386882
Key on ui cas rn: 915087-26-2
M. Wt: 247.27 g/mol
InChI Key: AAIGLIMPDRXLFW-UHFFFAOYSA-N
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Patent
US09108944B2

Procedure details

Sodium cyanide (5.8 g, 119 mmol) was added to a mixture of 4-amino-2-fluoro-N-methylbenzamide (5 g, 29.8 mmol) and cyclobutanone (4.4 mL, 59.5 mmol) in AcOH (90%, 25 mL) and EtOH (25 mL) hooked up to a NaOH scrubber and the resulting mixture was heated to 80° C. overnight. The mixture was cooled to room temperature and poured in water. The yellow precipitate was filtered, washed with water, and dried to afford 6.5 g of 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide as a pale yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 7.81 (t, 1H), 7.56 (t, 1H), 7.37 (s, 1H), 6.46 (dd, 1H), 6.30 (dd, 1H), 2.80-2.71 (m, 5H), 2.41-2.31 (m, 2H), 2.13-2.00 (m, 2H)
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[NH2:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([NH:11][CH3:12])=[O:10])=[C:7]([F:15])[CH:6]=1.[C:16]1(=O)[CH2:19][CH2:18][CH2:17]1.[OH-].[Na+]>CC(O)=O.CCO.O>[C:1]([C:16]1([NH:4][C:5]2[CH:14]=[CH:13][C:8]([C:9]([NH:11][CH3:12])=[O:10])=[C:7]([F:15])[CH:6]=2)[CH2:19][CH2:18][CH2:17]1)#[N:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)NC)C=C1)F
Name
Quantity
4.4 mL
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The yellow precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(CCC1)NC1=CC(=C(C(=O)NC)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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